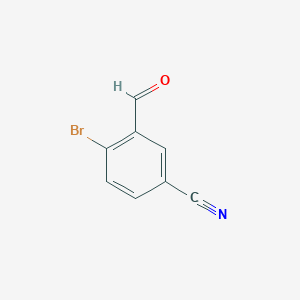

4-Bromo-3-formylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXZVSRDZFPABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626636 | |

| Record name | 4-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89003-95-2 | |

| Record name | 4-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-formylbenzonitrile CAS number

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile

CAS Number: 89003-95-2

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₄BrNO.[1] Its structure incorporates a benzonitrile core with bromo and formyl (aldehyde) substituents, making it a versatile building block for a variety of chemical transformations. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89003-95-2 | [2] |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 149-151 °C | ECHEMI |

| Boiling Point | 254 °C | ECHEMI |

| Density | 1.659 g/cm³ | ECHEMI |

| Flash Point | 107 °C | ECHEMI |

| Solubility | Information not readily available | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common method involves the oxidation of the corresponding methyl group of 4-bromo-3-methylbenzonitrile. Below is a representative experimental protocol.

Protocol 1: Synthesis of this compound from 4-bromo-3-methylbenzonitrile

This synthesis involves a two-step process: bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Bromination of 4-bromo-3-methylbenzonitrile

-

Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (414 mg, 5 mol%).

-

Reflux the reaction mixture for 3 hours.

-

After cooling, add water and extract the product with chloroform.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile.

Step 2: Hydrolysis to this compound

-

To the crude product from Step 1, add dimethylformamide (DMF) (150 mL) and sodium acetate (20.5 g, 250 mmol).

-

Stir the mixture overnight at 80°C.

-

After the reaction, add water and extract with ether.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

To the residue, add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.

-

Concentrate the mixture to approximately one-third of its volume.

-

Add water and hydrochloric acid, then extract with ethyl acetate.

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the residue by silica gel column chromatography to obtain this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its bromo and formyl groups provide handles for a variety of cross-coupling and derivatization reactions.

Suzuki-Miyaura Coupling Reactions

The bromo substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceutical drugs.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Role in the Synthesis of Pharmaceutical Agents

This compound is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of fibroblast growth factor receptor 1 (FGFR1), which are being investigated for the treatment of non-small cell lung cancer.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and its connection to a signaling pathway.

References

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 4-Bromo-3-formylbenzonitrile. This versatile building block is of significant interest to the medicinal chemistry and materials science fields due to its unique combination of reactive functional groups, which allow for diverse chemical transformations.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or pale yellow powder.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrNO | [2] |

| Molecular Weight | 210.03 g/mol | [2][3] |

| Exact Mass | 208.94800 Da | [2] |

| Melting Point | 149-151 °C | [2] |

| Boiling Point | 254 °C | [2] |

| Density | 1.659 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

| XLogP3 | 1.8 | [2][3] |

| Topological Polar Surface Area | 40.9 Ų | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| CAS Number | 89003-95-2 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 10.35 (d, J = 0.6 Hz, 1H), 8.18 (dd, J = 2.1, 0.5 Hz, 1H), 7.86-7.79 (m, 1H), 7.74-7.65 (m, 1H).[4]

-

Electron Impact Mass Spectrometry (EIMS): m/z 210.[4]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of three distinct functional groups: a nitrile, an aldehyde (formyl group), and a bromine atom attached to the aromatic ring. These groups can be selectively targeted to generate a wide array of derivatives.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups at the 4-position. This is a cornerstone reaction in modern drug discovery for building molecular complexity.[6]

Reduction of the Formyl Group

The aldehyde functional group can be readily reduced to a primary alcohol. For instance, treatment with sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a hydroxymethyl group, yielding (4-bromo-3-(hydroxymethyl)benzonitrile).[1]

Transformations of the Nitrile Group

The cyano (nitrile) group is a versatile functional handle that can be converted into other functionalities, such as:

-

Carboxylic acids via hydrolysis.

-

Amides through partial hydrolysis.

-

Amines by reduction.

This versatility makes this compound a valuable precursor for a wide range of chemical entities.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 4-bromo-3-(dibromomethyl)benzonitrile.

Materials:

-

4-bromo-3-(dibromomethyl)benzonitrile

-

Silver nitrate (AgNO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-bromo-3-(dibromomethyl)benzonitrile (18 g, 0.051 mol) in ethanol (200 mL) is prepared.[4]

-

To this, a solution of silver nitrate (21.8 g, 0.128 mol) in water (100 mL) is added dropwise at 60 °C.[4]

-

The reaction temperature is increased to 75 °C, and the mixture is stirred under reflux for 6 hours.[4]

-

After cooling to room temperature, the mixture is filtered, and the filter cake is washed with ethyl acetate.[4]

-

The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

-

The crude product is purified by grinding with hexane to yield 2-bromo-5-cyanobenzaldehyde (an isomer and synonym of this compound) as a yellow solid.[4]

Reduction to (4-bromo-3-(hydroxymethyl)benzonitrile)

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Saturated ammonium chloride solution

Procedure:

-

A solution of this compound (1 g, 0.0047 mol) in methanol (10 mL) is cooled to 0 °C.[1]

-

Sodium borohydride (0.18 g, 0.0047 mol) is added in portions, and the mixture is stirred at 0 °C for 30 minutes.[1]

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.[1]

-

The methanol is removed under vacuum, and the product can be further purified by extraction and column chromatography.[1]

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of biologically active molecules. The bromo-benzonitrile and related bromo-benzaldehyde scaffolds are present in compounds targeting various diseases.

FGFR1 Inhibitors for Non-Small Cell Lung Cancer

Derivatives of 4-bromo-benzamides have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).[7][8] These compounds have been shown to inhibit the proliferation of NSCLC cell lines with FGFR1 amplification, induce apoptosis, and arrest the cell cycle.[7][8] The underlying mechanism involves the inhibition of the FGFR1 signaling pathway, which subsequently affects downstream pathways like PLCγ and ERK.[7][8]

SIRT3-JNK Pathway Modulation in Gastric Cancer

The resveratrol analog, 4'-bromo-resveratrol, which shares a bromo-aromatic motif, has been shown to inhibit the activity of Sirtuin-3 (SIRT3).[9] This inhibition reduces cancer stemness and chemoresistance in gastric cancer cells through the SIRT3-JNK signaling pathway.[9] This highlights the potential for bromo-substituted aromatic compounds to modulate key cellular pathways involved in cancer progression.

Synthesis and Application Workflow

The general workflow from starting materials to the application of this compound derivatives in a drug discovery context is illustrated below.

Safety and Handling

This compound is classified as harmful if swallowed.[2][10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex organic molecules. Its utility has been demonstrated in the context of developing novel therapeutics, particularly in the area of oncology. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. 3-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 4-Bromo-3,5-dimethylbenzonitrile | 75344-77-3 | FB31344 [biosynth.com]

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-3-formylbenzonitrile (also known as 2-bromo-5-cyanobenzaldehyde), a key intermediate in modern medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted aromatic compound containing a bromine atom, a formyl (aldehyde) group, and a nitrile group attached to a benzene ring. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 89003-95-2 |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-cyanobenzaldehyde, 5-Cyano-2-bromobenzaldehyde |

| Appearance | Solid |

| Melting Point | 138-141 °C |

| Boiling Point | 254 °C |

| Purity | ≥95% |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Table 2: Computed Molecular Descriptors

| Descriptor | Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 40.9 Ų |

| Heavy Atom Count | 11 |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three aromatic protons and one aldehyde proton. The aldehyde proton (CHO) would appear as a singlet at approximately δ 10.0-10.4 ppm. The aromatic protons would appear in the range of δ 7.7-8.2 ppm, with splitting patterns determined by their coupling constants.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display eight distinct signals. The aldehyde carbon (C=O) is expected in the δ 189-192 ppm region. The nitrile carbon (C≡N) would likely appear around δ 117-119 ppm. The aromatic carbons would be observed in the δ 110-140 ppm range, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong C≡N stretching vibration around 2220-2240 cm⁻¹, a sharp C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹, and C-H stretching vibrations for the aromatic ring and aldehyde around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region of 500-600 cm⁻¹.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized through the oxidation of the corresponding methyl or bromomethyl precursor. Below is a detailed experimental protocol adapted from the synthesis of similar benzonitrile derivatives.

Synthesis of this compound from 4-Bromo-3-methylbenzonitrile

This two-step process involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

-

Materials: 4-Bromo-3-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in dry carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-3-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

-

Step 2: Hydrolysis to this compound

-

Materials: 4-Bromo-3-(bromomethyl)benzonitrile, Silver nitrate (AgNO₃), Ethanol, Water.

-

Protocol:

-

Dissolve the crude 4-bromo-3-(bromomethyl)benzonitrile in ethanol.

-

Prepare a solution of silver nitrate (2.5 equivalents) in water.

-

Heat the ethanolic solution of the bromide to 60°C and add the aqueous silver nitrate solution dropwise.

-

Increase the temperature to 75°C and continue stirring under reflux for 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated silver bromide, washing the filter cake with ethyl acetate.

-

Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Experimental Protocols

The presence of three distinct functional groups makes this compound a versatile intermediate for a variety of chemical transformations.

Reduction of the Formyl Group

The aldehyde can be selectively reduced to a primary alcohol.

-

Reaction: Reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile.

-

Reagents: Sodium borohydride (NaBH₄), Methanol.

-

Protocol:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 30-60 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a critical step in the synthesis of more complex molecules.

-

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

General Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[4][5][6]

-

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of pharmaceutical agents. Its most notable application is as a key intermediate in the synthesis of Crisaborole, a non-steroidal topical treatment for atopic dermatitis.[7][8][9]

Role in the Synthesis of Crisaborole

Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor.[9] The synthesis of Crisaborole from this compound involves a sequence of reactions that leverage the reactivity of its functional groups, ultimately leading to the formation of the benzoxaborole ring system.

Caption: Logical workflow from the intermediate to Crisaborole.

Targeted Signaling Pathway: PDE4 Inhibition

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn downregulates the inflammatory response by modulating the expression of various pro-inflammatory cytokines. This makes the PDE4 signaling pathway a critical target in the treatment of inflammatory skin conditions.[9]

Caption: Mechanism of action of Crisaborole via PDE4 inhibition.

Safety Information

This compound is classified as harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be used in a well-ventilated area or a fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This technical guide provides a detailed overview of this compound, highlighting its importance as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists in the field.

References

- 1. This compound | 89003-95-2 [sigmaaldrich.com]

- 2. FTIR [terpconnect.umd.edu]

- 3. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. nbinno.com [nbinno.com]

- 8. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]

- 9. Crisaborole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust protocol for the synthesis of 4-bromo-3-formylbenzonitrile, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on a two-step process commencing with the benzylic bromination of 4-bromo-3-methylbenzonitrile, followed by the hydrolysis of the resulting dibrominated intermediate.

I. Synthesis Overview

The synthesis of this compound is achieved through a strategic two-step reaction sequence. The initial step involves the free-radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile. This is followed by the hydrolysis of the intermediate 4-bromo-3-(dibromomethyl)benzonitrile to yield the target aldehyde.

Caption: Synthesis workflow for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzonitrile

This procedure details the benzylic bromination of 4-bromo-3-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Bromo-3-methylbenzonitrile | 196.04 | 10.0 | 51.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.1 | 101.7 |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | 0.42 | 2.55 |

| Carbon tetrachloride (CCl4) | 153.82 | 200 mL | - |

Procedure:

-

A solution of 4-bromo-3-methylbenzonitrile (10.0 g, 51.0 mmol) in carbon tetrachloride (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (18.1 g, 101.7 mmol) and AIBN (0.42 g, 2.55 mmol) are added to the solution.

-

The reaction mixture is heated to reflux and maintained for 3 hours.

-

Upon completion, the reaction is cooled to room temperature, and water is added to quench the reaction.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 4-bromo-3-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

B. Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the dibromomethyl intermediate to the corresponding aldehyde using silver nitrate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-Bromo-3-(dibromomethyl)benzonitrile (crude) | 353.85 | ~18 g | ~51.0 |

| Silver nitrate (AgNO3) | 169.87 | 21.8 | 128.3 |

| Ethanol (EtOH) | 46.07 | 200 mL | - |

| Water (H2O) | 18.02 | 100 mL | - |

Procedure:

-

The crude 4-bromo-3-(dibromomethyl)benzonitrile (~18 g, ~51.0 mmol) is dissolved in ethanol (200 mL).

-

An aqueous solution of silver nitrate (21.8 g, 128.3 mmol in 100 mL of water) is prepared.

-

The silver nitrate solution is added dropwise to the solution of the dibrominated compound at 60 °C.[1]

-

The reaction temperature is then increased to 75 °C and maintained until the reaction is complete (monitored by TLC).[1]

-

After completion, the reaction mixture is cooled, and the precipitated silver bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.

III. Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Bromination | Step 2: Hydrolysis |

| Starting Material | 4-Bromo-3-methylbenzonitrile | 4-Bromo-3-(dibromomethyl)benzonitrile |

| Key Reagents | N-Bromosuccinimide, AIBN | Silver nitrate |

| Solvent | Carbon tetrachloride | Ethanol/Water |

| Reaction Temperature | Reflux | 60 °C to 75 °C |

| Reaction Time | 3 hours | Completion monitored by TLC |

| Product | 4-Bromo-3-(dibromomethyl)benzonitrile | This compound |

| Reported Yield | Not specified, used crude in the next step. | A 69% yield is reported for a similar hydrolysis. |

IV. Logical Relationships

The synthesis follows a logical progression from a readily available starting material to the desired product through two distinct chemical transformations.

Caption: Logical flow of the two-step synthesis.

This guide provides a detailed protocol for the synthesis of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

References

Spectroscopic Profile of 4-Bromo-3-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-3-formylbenzonitrile (C₈H₄BrNO). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of key structural-spectral correlations and analytical workflows.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. This information provides a quantitative fingerprint of the molecule, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.35 | d | 0.6 | Aldehyde proton (CHO) |

| 8.18 | dd | 2.1, 0.5 | Aromatic proton |

| 7.86 - 7.79 | m | Aromatic proton | |

| 7.74 - 7.65 | m | Aromatic proton | |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~138 | Aromatic C-Br |

| ~135 | Aromatic C-CHO |

| ~133 | Aromatic CH |

| ~131 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 | Aromatic C-CN |

| ~116 | Nitrile Carbon (C≡N) |

| Predicted data based on computational models. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~2230 | Strong | Nitrile (C≡N) stretch |

| ~1700 | Strong | Aldehyde Carbonyl (C=O) stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-H in-plane bending |

| ~880, ~820 | Strong | C-H out-of-plane bending (substitution pattern dependent) |

| ~680 | Strong | C-Br stretch |

| Predicted data based on computational models. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 210/212 | Molecular ion peak [M]⁺ and its isotope [M+2]⁺, characteristic of a bromine-containing compound.[1] |

| Technique: Electron Ionization Mass Spectrometry (EIMS) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution is filtered into a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

References

Navigating the Solubility of 4-Bromo-3-formylbenzonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-formylbenzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the factors governing its solubility.

Introduction

This compound is a trifunctional aromatic compound featuring a bromo substituent, a formyl group, and a nitrile group. This unique combination of functional groups makes it a versatile building block in the synthesis of complex organic molecules. However, a thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification, and formulation. This guide addresses the current landscape of knowledge regarding the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Appearance | Solid |

| Melting Point | 149-151 °C (in ethyl ether/hexane)[1] |

The presence of a polar nitrile group (-CN), a moderately polar formyl group (-CHO), and a polarizable bromo group (-Br) on a benzene ring suggests a molecule with significant polarity.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on the principle of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile can be inferred.[1][2]

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds in Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted/Observed Solubility of this compound | Observed Solubility of Related Bromobenzonitriles |

| Hexane | 1.9 | Likely Poorly Soluble | - |

| Toluene | 2.4 | Likely Sparingly Soluble | - |

| Diethyl Ether | 4.3 | Likely Soluble | Soluble (for 4-Bromobenzonitrile)[3][4] |

| Ethyl Acetate | 6.0 | Likely Soluble | - |

| Dichloromethane (DCM) | 9.1 | Likely Soluble | - |

| Acetone | 20.7 | Likely Soluble | Soluble (for 2-Bromobenzonitrile) |

| Ethanol | 24.5 | Likely Soluble | Soluble (for 4-Bromobenzonitrile)[3][4] |

| Methanol | 32.7 | Likely Soluble | - |

| Acetonitrile | 37.5 | Likely Soluble | - |

| Dimethylformamide (DMF) | 38.3 | Likely Soluble | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Likely Highly Soluble | - |

| Water | 80.1 | Likely Very Poorly Soluble | Very slightly soluble (0.2 g/L for 4-Bromobenzonitrile)[3][4] |

The general trend suggests that this compound will exhibit greater solubility in polar organic solvents. The presence of functional groups capable of dipole-dipole interactions and potentially weak hydrogen bonding will favor dissolution in solvents with similar characteristics.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted samples to determine the concentration of this compound. A pre-established calibration curve of known concentrations of the compound versus the instrument response is necessary for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in units of grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound is a complex interplay of several factors.[1] The following diagram illustrates the key relationships governing this process.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, a strong qualitative understanding can be derived from its molecular structure and the behavior of analogous compounds. For precise applications, the experimental determination of solubility is recommended, and the provided protocol offers a robust methodology. A comprehensive understanding of the interplay between the solute, solvent, and system conditions is critical for the successful application of this versatile chemical intermediate in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

Reactivity of the Formyl Group in 4-Bromo-3-formylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 4-Bromo-3-formylbenzonitrile, a versatile intermediate in organic synthesis. The strategic positioning of the formyl, bromo, and nitrile functionalities on the benzene ring allows for a wide range of selective chemical transformations, making it a valuable building block in the development of pharmaceuticals and other complex molecules. This document details key reactions of the formyl group, including reduction, oxidation, and carbon-carbon bond-forming reactions, supported by experimental protocols and quantitative data.

Core Reactivity of the Formyl Group

The formyl group in this compound is a highly reactive site, susceptible to nucleophilic attack and readily participating in a variety of transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent cyano and bromo substituents, which enhances the electrophilicity of the carbonyl carbon.

Table 1: Summary of Key Reactions of the Formyl Group in this compound and Analogous Aromatic Aldehydes

| Reaction Type | Reagents | Product | Typical Yield (%) | Reaction Time | Reference |

| Reduction | Sodium borohydride (NaBH₄), Methanol | 4-Bromo-3-(hydroxymethyl)benzonitrile | 90 | 30 minutes | [1] |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Bromo-3-cyanobenzoic acid | High (unspecified) | Varies | [2] |

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-(4-Bromo-3-cyanobenzylidene)malononitrile | 97 (for 4-chlorobenzaldehyde) | 5 hours | [3] |

| Wittig Reaction | Benzyltriphenylphosphonium chloride, NaOH | (E/Z)-1-(4-Bromo-3-cyanophenyl)-2-phenylethene | Moderate to Good (unspecified) | 20 minutes | [4] |

| Reductive Amination | Aniline, Sodium borohydride (NaBH₄) | N-((4-Bromo-3-cyanophenyl)methyl)aniline | 88 (for 4-bromobenzaldehyde) | 20 minutes | [5] |

Experimental Protocols and Reaction Mechanisms

This section provides detailed experimental procedures for the key reactions of the formyl group in this compound, along with diagrams illustrating the reaction workflows and mechanisms.

Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol is a fundamental transformation. Sodium borohydride is a mild and effective reagent for this purpose.

Experimental Protocol: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile [1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.76 mmol) in methanol (10 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.18 g, 4.76 mmol) portion-wise while stirring.

-

Reaction Monitoring: Continue stirring at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation and Purification: Remove the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by trituration with n-hexane to yield the final product as a white solid.

Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Experimental Protocol: Synthesis of 4-Bromo-3-cyanobenzoic acid (General Procedure)[2][6]

-

Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of acetone and water.

-

Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture. The reaction is exothermic and may require cooling.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears. Monitor the reaction by TLC.

-

Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

References

An In-depth Technical Guide to the Electrophilicity of the Nitrile Group in 4-Bromo-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the nitrile group in 4-Bromo-3-formylbenzonitrile. The presence of both a bromo and a formyl group, both of which are electron-withdrawing, significantly influences the reactivity of the nitrile moiety. This document explores the electronic effects, predicted reactivity, and potential applications of this compound, supported by comparative data and detailed experimental protocols.

Electronic Effects and Electrophilicity

The electrophilicity of the nitrile carbon in benzonitriles is a critical determinant of their chemical reactivity. In this compound, the nitrile group is attached to an aromatic ring bearing two electron-withdrawing substituents: a bromine atom and a formyl group. These groups deactivate the aromatic ring towards electrophilic substitution and, more importantly, they enhance the electrophilic character of the nitrile carbon.[1]

The formyl group (-CHO) is a strong electron-withdrawing group due to both inductive and resonance effects. The bromine atom, while having lone pairs, is also electron-withdrawing through its inductive effect, which outweighs its resonance-donating effect in this context. This cumulative electron withdrawal increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.

Visualization of Electronic Effects

The following diagram illustrates the electron-withdrawing effects of the bromo and formyl substituents on the nitrile group in this compound.

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity

The enhanced electrophilicity of the nitrile group in this compound suggests a higher reactivity towards nucleophiles compared to benzonitrile or benzonitriles with electron-donating groups. The following table provides a qualitative comparison of the expected reactivity of the nitrile group in various substituted benzonitriles in common reactions.

| Compound | Substituent(s) | Electronic Effect | Predicted Reactivity towards Nucleophiles |

| 4-Methoxybenzonitrile | -OCH₃ | Strong Electron-Donating | Low |

| 4-Methylbenzonitrile | -CH₃ | Weak Electron-Donating | Moderately Low |

| Benzonitrile | None | Neutral | Moderate |

| 4-Chlorobenzonitrile | -Cl | Weak Electron-Withdrawing | Moderately High |

| This compound | -Br, -CHO | Strong Electron-Withdrawing | High |

| 4-Nitrobenzonitrile | -NO₂ | Strong Electron-Withdrawing | Very High |

Key Reactions and Experimental Protocols

The highly electrophilic nitrile group in this compound is expected to readily undergo several key transformations.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental reaction, typically carried out under acidic or basic conditions.[2][3] The electron-withdrawing groups in this compound are expected to facilitate this transformation.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Isolation: The resulting precipitate, 4-bromo-3-formylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to Primary Amine

The reduction of nitriles to primary amines is a valuable synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.[4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Caution: The formyl group will also be reduced to a hydroxymethyl group.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-amino-2-bromophenyl)methanol.

Caption: General mechanism for the reduction of a nitrile to a primary amine.

Potential Applications in Drug Development

The electrophilic nature of the nitrile group makes it a potential target for covalent inhibition of enzymes, particularly those with a nucleophilic residue (e.g., cysteine) in their active site.[5] While there is no specific signaling pathway publicly associated with this compound, its reactivity profile suggests it could be explored as a starting point for designing covalent inhibitors.

Conceptual Interaction with a Biological Nucleophile

The following diagram illustrates a conceptual workflow for the interaction of an electrophilic nitrile with a cysteine residue in a protein, a mechanism relevant in drug development.

Caption: Conceptual pathway for covalent inhibition by an electrophilic nitrile.

Conclusion

The presence of the bromo and formyl substituents in this compound significantly enhances the electrophilicity of the nitrile group. This heightened reactivity makes the compound a versatile intermediate for various synthetic transformations, including hydrolysis to a carboxylic acid and reduction to a primary amine (with concurrent reduction of the aldehyde). Furthermore, its electrophilic character suggests potential for its use as a scaffold in the design of covalent inhibitors for therapeutic applications. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

Potential Applications of 4-Bromo-3-formylbenzonitrile in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-formylbenzonitrile is a versatile trifunctional aromatic building block of significant interest in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a bromo substituent, a formyl (aldehyde) group, and a nitrile moiety on a benzene ring, provides a powerful platform for the construction of a diverse array of complex organic molecules. The strategic positioning of these functional groups allows for selective and sequential transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The bromo group serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electrophilic aldehyde functionality readily participates in a wide range of classical carbonyl chemistry, including nucleophilic additions, condensations, and oxidations/reductions. The electron-withdrawing nitrile group can be transformed into other valuable functionalities such as amines, carboxylic acids, or tetrazoles, and it plays a crucial role in directing the reactivity of the aromatic ring and participating in cyclization reactions to form heterocyclic systems.

This technical guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and development.

Core Reactivities and Applications

The synthetic utility of this compound can be broadly categorized based on the transformations of its three key functional groups.

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile reaction center for various synthetic transformations.

-

Reduction to Alcohol: The formyl group can be selectively reduced to a primary alcohol, providing access to 4-bromo-3-(hydroxymethyl)benzonitrile, a useful intermediate for further functionalization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension and the introduction of carbon-carbon double bonds can be achieved through olefination reactions.

-

Condensation Reactions: The aldehyde can react with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These products are often intermediates in the synthesis of heterocyclic compounds.

Reactions Involving the Bromo Group

The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.

-

Suzuki-Miyaura Coupling: Formation of a C-C bond by coupling with boronic acids or their esters.

-

Sonogashira Coupling: Introduction of alkyne moieties through coupling with terminal alkynes.

-

Stille Coupling: C-C bond formation with organostannanes.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Reactions Involving the Nitrile Group and Cyclization to Heterocycles

The nitrile group can be a precursor to other functional groups or participate in cyclization reactions to form nitrogen-containing heterocycles.

-

Synthesis of Quinazolines: The nitrile can be reduced to an aminomethyl group, which can then undergo cyclization with the adjacent formyl group or its derivatives. Alternatively, the nitrile can participate in reactions with binucleophiles.

-

Synthesis of Thiazoles: The formyl group can be converted to an α-haloketone, which can then react with a thiourea or thioamide to form a thiazole ring.

-

Synthesis of Benzodiazepines: Condensation reactions involving the formyl and a derivative of the nitrile group with appropriate binucleophiles can lead to the formation of benzodiazepine scaffolds.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its close analogs.

Table 1: Reduction of this compound

| Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 | 30 | 90 | [1] |

Table 2: Wittig-type Olefination of 4-Formylbenzonitrile Analogs

| Aldehyde | Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Formylbenzonitrile | Benzyltriphenylphosphonium chloride | Potassium Phosphate | None | Room Temp. | 3 | High | [2] |

| 4-Formylbenzonitrile | Potassium 2-bromo-2,2-difluoroacetate/PPh3 | - | DMF | 90 | 0.75 | 34 | [3] |

Table 3: Suzuki-Miyaura Coupling of Bromobenzonitrile Analogs

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | - | K2CO3 | Water | 70 | >95 | [4] |

Table 4: Sonogashira Coupling of Bromo Aromatic Compounds

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromo-2,1,3-benzothiadiazole derivative | Terminal Alkyne | Pd(PPh3)2Cl2 (1-5) | CuI (2-10) | Et3N | THF | 40-80 | Good | [5] |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)2 (3) | - | Et3N | MeCN | 110 | High | [6] |

Experimental Protocols

Reduction of this compound to 4-Bromo-3-(hydroxymethyl)benzonitrile[1]

Materials:

-

This compound (1 g, 4.74 mmol)

-

Methanol (10 mL)

-

Sodium borohydride (NaBH4; 0.18 g, 4.74 mmol)

-

Saturated ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

n-Hexane

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride in portions to the stirred solution.

-

Continue stirring at 0 °C for 30 minutes.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain a colorless solid.

-

Triturate the solid with n-hexane to afford the pure product as a white solid (0.9 g, 90% yield).

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

(This is a general protocol based on conditions reported for similar substrates and may require optimization for this compound).[4]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a dry flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of a Quinazoline Derivative

(This is a proposed synthetic route. The experimental conditions are based on general procedures for quinazoline synthesis and would require optimization).

Step 1: Reduction of the Nitrile to an Amine The nitrile group of this compound could be reduced to a primary amine using a reducing agent such as Lithium Aluminum Hydride (LiAlH4) or by catalytic hydrogenation. This would yield 4-bromo-3-formylbenzylamine.

Step 2: Cyclization to a Dihydroquinazolinone The resulting o-aminobenzaldehyde derivative can then undergo cyclization. For example, reaction with an isocyanate could lead to a dihydroquinazolinone, which can be subsequently oxidized to the quinazolinone.

Step 3: Functionalization via Suzuki Coupling The bromo-substituted quinazolinone can then be further functionalized using a Suzuki-Miyaura coupling reaction as described in Protocol 4.2.

Visualizations

Reaction Pathways of this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for a Cross-Coupling Reaction

References

An In-depth Technical Guide to 4-Bromo-3-formylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-formylbenzonitrile, a key aromatic building block in organic synthesis and medicinal chemistry. Due to its trifunctional nature, featuring bromo, formyl, and nitrile groups, this compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines established and potential synthetic protocols, and explores its applications in drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and use in subsequent reactions.

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| CAS Number | 89003-95-2 |

| Appearance | Off-white to light yellow solid |

| Melting Point | 138-141 °C |

| Boiling Point | 254 °C (Predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate. |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.35 (d, J = 0.6 Hz, 1H), 8.18 (dd, J = 2.1, 0.5 Hz, 1H), 7.83 (m, 2H) |

| Mass Spectrometry (EIMS) | m/z 210 |

Historical Context and Synthetic Strategies

While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its synthesis relies on well-established and classical organic reactions. The historical development of this compound is therefore intertwined with the broader history of aromatic chemistry. The strategic placement of three distinct functional groups on the benzene ring allows for several logical synthetic approaches. These can be broadly categorized as:

-

Late-stage formylation of a pre-functionalized benzonitrile.

-

Late-stage bromination of a suitable benzaldehyde derivative.

-

Modification of a precursor functional group into the desired aldehyde.

-

Construction of the aromatic ring with the desired substitution pattern.

The following sections will detail the experimental protocols for the most plausible and commonly employed synthetic routes.

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of this compound.

Method 1: Oxidation of 4-Bromo-3-methylbenzonitrile

This two-step method involves the radical bromination of the methyl group of 4-Bromo-3-methylbenzonitrile, followed by hydrolysis and oxidation to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

-

Materials:

-

4-Bromo-3-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-3-methylbenzonitrile (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-Bromo-3-(bromomethyl)benzonitrile, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound via Sommelet Reaction

-

Materials:

-

4-Bromo-3-(bromomethyl)benzonitrile

-

Hexamethylenetetramine (urotropine)

-

Ethanol/Water mixture

-

-

Procedure:

-

Dissolve 4-Bromo-3-(bromomethyl)benzonitrile (1 equivalent) in a mixture of ethanol and water.

-

Add hexamethylenetetramine (1.2 equivalents) and heat the mixture to reflux for 2-3 hours.

-

Acidify the reaction mixture with hydrochloric acid and continue to reflux for another 30 minutes to hydrolyze the intermediate salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Method 2: Formylation of 3-Bromobenzonitrile via Vilsmeier-Haack Reaction

This method introduces the formyl group directly onto the 3-bromobenzonitrile ring.

-

Materials:

-

3-Bromobenzonitrile

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (solvent and reagent) to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

Add 3-Bromobenzonitrile (1 equivalent) to the reaction mixture and allow it to warm to room temperature, then heat to 60-70 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by adding a cold aqueous solution of sodium acetate.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield this compound.

-

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The presence of three distinct functional groups allows for sequential and regioselective modifications, making it a versatile scaffold for building molecular complexity.

-

Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds.

-

Aldehyde Chemistry: The formyl group is a precursor to a wide range of functionalities. It can undergo nucleophilic addition, condensation reactions to form imines and enamines, and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular diversification.

While specific drugs directly derived from this compound are not prominently in the public domain, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors and compounds targeting central nervous system disorders. The related compound, 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile, is an intermediate in the synthesis of crisaborole, a non-steroidal topical treatment for atopic dermatitis.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.

References

A Technical Guide to 4-Bromo-3-formylbenzonitrile for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Commercial Availability, and Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

4-Bromo-3-formylbenzonitrile, with the CAS number 89003-95-2, is a valuable synthetic intermediate characterized by its trifunctional nature: a nitrile group, a bromine atom, and an aldehyde moiety on a benzene ring. This unique combination of reactive sites makes it a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and drug development. Its structural features allow for a wide range of chemical transformations, including nucleophilic additions to the aldehyde, cross-coupling reactions at the carbon-bromine bond, and modifications of the nitrile group. This guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and potential applications, with a focus on its utility for researchers and professionals in the field of drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically with purities ranging from 95% to 97%. The compound is generally supplied as a solid. Proper storage conditions include keeping it in a dark place under an inert atmosphere at temperatures between 2-8°C.

| Supplier | Purity | Product Number / Synonym |

| Sigma-Aldrich | 95% | AMBH2D6F5034 |

| Ambeed, Inc. | - | - |

| BLD Pharm | - | - |

| ChemScene | ≥97% | CS-0100192 (5-Cyano-2-bromobenzaldehyde) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning reactions and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Appearance | Solid |

| InChI Key | BFXZVSRDZFPABM-UHFFFAOYSA-N |

| CAS Number | 89003-95-2 |

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for its preparation, including a multi-step synthesis from 4-bromo-3-methylbenzonitrile and a direct hydrolysis of a dibrominated intermediate.

Synthesis from 4-Bromo-3-methylbenzonitrile

This two-step protocol involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Synthesis of 4-Bromo-3-(dibromomethyl)benzonitrile

A general procedure for the synthesis of the related 4-bromo-3-hydroxymethylbenzonitrile from 4-bromo-3-methylbenzonitrile involves a bromination step that likely proceeds through a dibromo intermediate.[1]

-

Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN), carbon tetrachloride (CCl₄).

-

Procedure:

-

Dissolve 4-bromo-3-methylbenzonitrile in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (2.0 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-bromo-3-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

-

Step 2: Hydrolysis to this compound